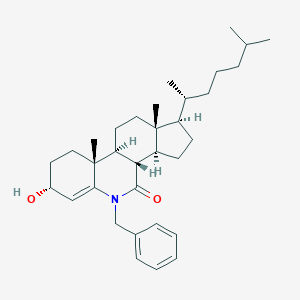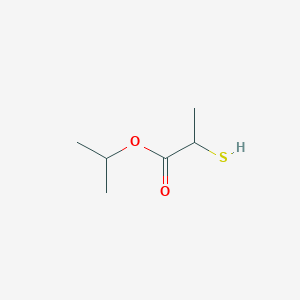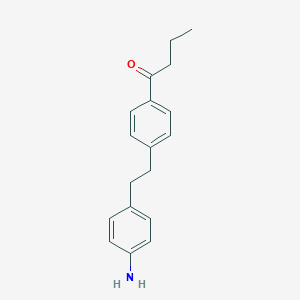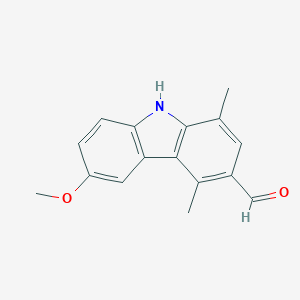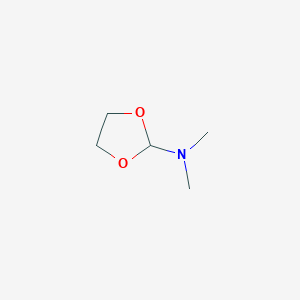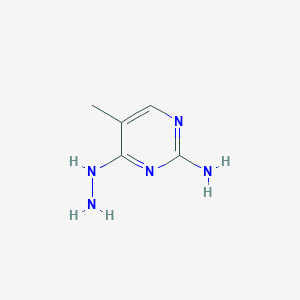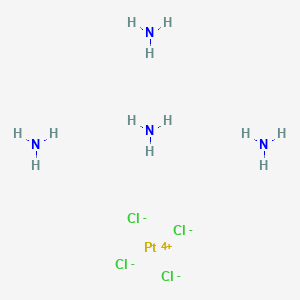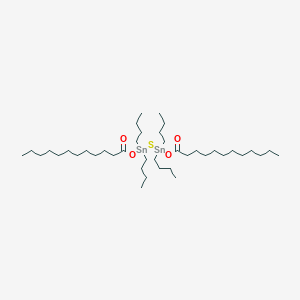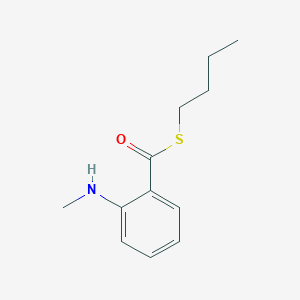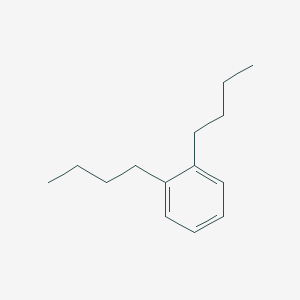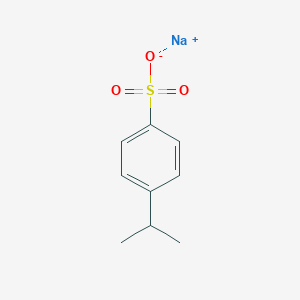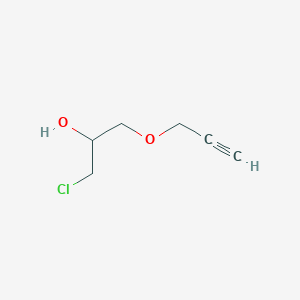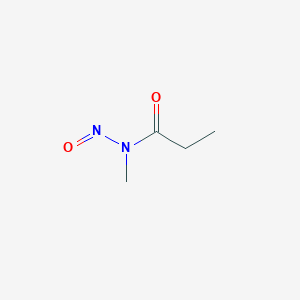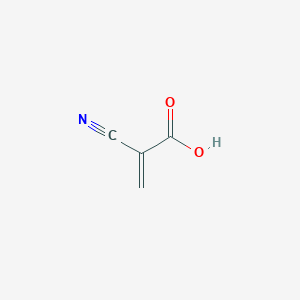
2-Cyanoacrylic acid
Overview
Description
2-Cyanoacrylic acid, also known as cyanoacrylic acid, is a compound with the molecular formula C4H3NO2 . It is a key component in the family of cyanoacrylates, which are fast-acting adhesives used in various industrial, medical, and household applications .
Synthesis Analysis
The synthesis of alkyl 2-cyanoacrylates, including 2-Cyanoacrylic acid, has been explored since 1949 . The reactions of alkyl 2-cyanoacrylates with various nucleophiles, including thiols, alcohols, diols, hydrogen sulfide, phosphines, etc., have been considered .Molecular Structure Analysis
The molecular structure of 2-Cyanoacrylic acid is flat . The maximum deviation of nonhydrogen atoms from the plane defined by the carbon atoms of the molecule is 0.02 Å . The IR spectra of various alkyl 2-cyanoacrylates display four characteristic absorption bands at 1600–1640 (C=C), 1720–1750 (C=O), 2260 (CN), and 3100 cm –1 (CH 2 groups in cyanoacrylate fragments) .Chemical Reactions Analysis
Cyanoacrylates, including 2-Cyanoacrylic acid, rapidly polymerize in the presence of water to form long, strong chains . This rapid polymerization is what makes them effective as adhesives .Physical And Chemical Properties Analysis
2-Cyanoacrylic acid and many of its derivatives are crystalline compounds. The majority of its esters are liquids with boiling points of 50–150 C at 0.2–2.0 mmHg . The IR spectra of various alkyl 2-cyanoacrylates are similar, displaying four characteristic absorption bands .Scientific Research Applications
Pesticide Activities
- Herbicidal, Fungicidal, and Anti-Plant Virus Activities: 2-Cyanoacrylates, particularly its derivatives, have been found to exhibit significant herbicidal, fungicidal, and anti-plant virus activities. These compounds demonstrate a high inhibitory activity on photosystem II electron transport, which is central to their pesticide efficacy (Liu & Wang, 2021).
Medical and Surgical Applications
- Use in Medicine for Surgical Procedures: 2-Cyanoacrylates have been used in various surgical procedures, including pulmonary, cardiac, renal, osseous, and dental surgery. Their adhesive properties and ability to crosslink have made them valuable in these contexts (Gololobov, 2007).
- Skin Closure and Wound Dressing: Cyanoacrylates, including octyl-2-cyanoacrylate, are widely accepted for skin closure and wound dressing in medical applications. Their rapid polymerization and strong adhesive properties make them ideal for such uses (Eaglstein & Sullivan, 2005).
Industrial and Environmental Applications
- Development of Organic Sensitizers for Solar Cells: The cyanoacrylic acid groups have been used in the engineering of organic sensitizers for solar cell applications. These sensitizers exhibit high efficiency in photon to current conversion (Kim et al., 2006).
- Air Filtration and Vapor Collection: 2-Cyanoacrylates have been studied for their potential in air filtration and vapor collection, especially in workspaces where their vapors may pose a health risk. Activated carbon has been found effective in collecting methyl-2-cyanoacrylate vapor (Benson, Coletta, & Levens, 1975).
Other Applications
- Polymer Film Formation: 2-Cyanoacrylates have been transformed into transparent polymeric films or coatings, expanding their applications beyond adhesives. These films are biocompatible, biodegradable, and have UV-blocking and antioxidant properties (Quilez-Molina et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyanoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c1-3(2-5)4(6)7/h1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVRPNIWWODHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75268-90-5 | |
| Record name | Poly(2-cyanoacrylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75268-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10166348 | |
| Record name | Cyanoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoacrylic acid | |
CAS RN |
15802-18-3 | |
| Record name | Cyanoacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15802-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-cyano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1MN6GB8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



